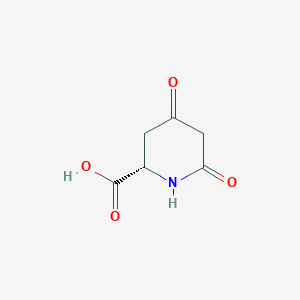

(2S)-4,6-dioxopiperidine-2-carboxylic Acid

Description

BenchChem offers high-quality (2S)-4,6-dioxopiperidine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-4,6-dioxopiperidine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4,6-dioxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h4H,1-2H2,(H,7,9)(H,10,11)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOAUMVDGKPIAF-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872521-99-8 | |

| Record name | (2S)-4,6-dioxopiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: (2S)-4,6-Dioxopiperidine-2-Carboxylic Acid

The following technical guide details the structural, synthetic, and pharmacological profile of (2S)-4,6-dioxopiperidine-2-carboxylic acid .

This analysis treats the compound as a distinct chemical entity—4-oxo-6-oxopipecolic acid —distinguishing it from its common isomers (e.g., glutarimide derivatives) and focusing on its potential as a constrained glutamate analog and metabolic intermediate.

Executive Summary

(2S)-4,6-dioxopiperidine-2-carboxylic acid is a highly oxidized derivative of pipecolic acid (piperidine-2-carboxylic acid). Structurally, it is characterized by a piperidine ring containing a carboxylic acid at the C2 position (S-configuration), a ketone at C4, and a lactam carbonyl at C6.

This scaffold represents a conformationally constrained analog of glutamate and aspartate. By fixing the spatial arrangement of the distal ketone (C4) and the alpha-carboxyl group, this molecule serves as a critical probe for mapping the pharmacophore of NMDA and AMPA receptors. Furthermore, its 4,6-dioxo motif makes it a versatile intermediate for the synthesis of complex alkaloids and peptidomimetics.

Part 1: Structural Analysis & Chemical Identity

Nomenclature and Connectivity

Unlike the common 2,6-dioxopiperidine (glutarimide) scaffold used in cereblon modulators (e.g., thalidomide), the subject compound follows standard piperidine numbering:

-

Position 1 (N): Secondary amine (part of the lactam at C6).

-

Position 2 (C): Chiral center bearing the carboxylic acid ((S)-configuration).

-

Position 4 (C): Ketone functionality.[1]

-

Position 6 (C): Lactam carbonyl.

Systematic Name: (2S)-4,6-dioxopiperidine-2-carboxylic acid Synonyms: 4-Oxo-6-oxopipecolic acid; 4-Ketopipecolic acid lactam. Molecular Formula: C₆H₇NO₄ Molecular Weight: 157.12 g/mol

Stereochemistry and Tautomerism

The (2S) configuration at C2 is critical for biological activity, mimicking the L-amino acid stereochemistry found in nature.

-

Keto-Enol Tautomerism: The 4,6-dioxo system is prone to tautomerization. The C4 ketone can enolize towards C3 or C5. Additionally, the C6 lactam can tautomerize to the lactim form (6-hydroxy), particularly under basic conditions or if aromatization to a pyridine system (e.g., 4-hydroxypicolinic acid derivative) is energetically favorable.

-

Stability: The compound is a

-keto lactam (if viewed from N1-C6-C5-C4). However, C4 is actually

| Feature | Description | Consequence |

| C2 Stereocenter | (S)-Configuration | Mimics L-Glutamate; critical for receptor binding. |

| C4 Ketone | Isolated Carbonyl | Site for reductive amination or acetal protection. |

| C6 Lactam | Amide Bond | Provides ring stability; resistant to mild hydrolysis. |

| Electronic State | Electron-deficient ring | High acidity of C3 and C5 protons due to flanking carbonyls. |

Part 2: Synthesis & Experimental Methodologies

Retrosynthetic Analysis

Direct synthesis of the 4,6-dioxo species is challenging due to the lability of the beta-dicarbonyl-like system. The most robust route involves the Dieckmann Condensation of an aspartate-derived precursor or the oxidation of a 4-oxopipecolic acid intermediate.

Pathway Logic:

-

Precursor: N-protected L-Aspartic acid.

-

Chain Extension: Homologation to form a

-keto ester intermediate. -

Cyclization: Intramolecular amine attack or Dieckmann condensation to close the piperidine ring.

Experimental Protocol: Synthesis of the 4-Oxopipecolic Acid Scaffold

Note: Since the isolated 4,6-dioxo species is rare in literature, this protocol describes the synthesis of the stable (S)-4-oxopipecolic acid (CAS 65060-18-6) core, which serves as the direct precursor. Subsequent oxidation at C6 (via RuO4 or enzymatic means) yields the target.

Phase 1: Protection and Homologation

Reagents: N-Boc-L-Aspartic acid 4-tert-butyl ester, Meldrum's Acid, EDC, DMAP.

-

Activation: Dissolve N-Boc-L-Aspartic acid 4-tert-butyl ester (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add EDC (11 mmol) and DMAP (12 mmol). Stir for 30 min.

-

Coupling: Add Meldrum's acid (10 mmol) and stir overnight at room temperature.

-

Workup: Wash with 1M KHSO₄ and brine. Dry over Na₂SO₄ and concentrate to yield the Meldrum's acid adduct.

-

Cyclization (Ring Closure): Reflux the adduct in EtOAc (50 mL) for 3 hours. The thermal decomposition of the Meldrum's fragment drives the formation of the N-Boc-4-oxo-piperidine-2-carboxylic acid tert-butyl ester .

Phase 2: Deprotection and Isolation

Reagents: TFA (Trifluoroacetic acid), DCM.

-

Deprotection: Dissolve the crude ester in DCM/TFA (1:1 v/v, 20 mL). Stir at room temperature for 2 hours to remove the Boc and tert-butyl groups.

-

Precipitation: Concentrate the solution in vacuo. Triturate the residue with diethyl ether to precipitate (S)-4-oxopipecolic acid trifluoroacetate .

-

Purification: Purify via ion-exchange chromatography (Dowex 50W) eluting with 1M NH₄OH. Lyophilize to obtain the white solid.

Phase 3: Theoretical Oxidation to 4,6-Dioxo Species

To introduce the C6 lactam:

-

N-Protection: Re-protect the amine (e.g., Cbz-Cl).

-

Ruthenium Oxidation: Treat the N-Cbz-4-oxopipecolic acid ester with catalytic RuO₂ and NaIO₄ in a biphasic system (CCl₄/CH₃CN/H₂O). This selectively oxidizes the methylene adjacent to the nitrogen (C6) to the lactam.

-

Deprotection: Hydrogenolysis (H₂, Pd/C) removes the Cbz group, yielding (2S)-4,6-dioxopiperidine-2-carboxylic acid .

Part 3: Biological Context & Pharmacology[2]

Glutamate Receptor Modulation

The (2S)-4,6-dioxopiperidine-2-carboxylic acid structure is a rigidified analog of L-Glutamate .

-

NMDA Agonism: The C2 carboxyl and N1 amine align with the glycine/glutamate binding site. The C4 ketone mimics the distal carboxylate of glutamate via hydrogen bonding interactions or hydration to a gem-diol.

-

Selectivity: The rigid piperidine ring reduces entropic penalty upon binding, potentially increasing affinity for specific NR2 subunits compared to flexible linear analogs.

Biosynthetic Relevance

This scaffold appears as a transient intermediate in the metabolism of hydroxyproline and the biosynthesis of streptothricin antibiotics . It is also structurally related to the ring-cleavage products of DOPA (e.g., stizolobic acid precursors), where recyclization of extradiol cleavage products forms heterocyclic amino acids.

Part 4: Visualization (Graphviz)

The following diagram illustrates the retrosynthetic logic and structural relationship between Glutamate, 4-Oxopipecolic Acid, and the target 4,6-Dioxo derivative.

Caption: Retrosynthetic pathway converting Aspartate to the 4-oxopipecolic core, followed by oxidation to the target 4,6-dioxo species, highlighting its relationship to Glutamate.

References

-

ChemScene. (2024). (S)-4-oxopiperidine-2-carboxylic acid (CAS 65060-18-6) Product Monograph. Retrieved from

-

Sigma-Aldrich. (2024). 2,6-Dioxopiperidine-4-carboxylic acid (Glutarimide derivative) - Structural Comparison. Retrieved from [2]

-

BocSci. (2024). (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride: Properties and Applications. Retrieved from

-

National Science Foundation (NSF). (2019). Synthesis of Enantiopure ε-Oxapipecolic Acid and Pipecolic Acid Derivatives. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Oxopipecolic Acid.[3] National Library of Medicine. Retrieved from

Sources

(2S)-4,6-Dioxopipecolic Acid: Technical Guide and Properties

The following technical guide provides an in-depth analysis of (2S)-4,6-dioxopipecolic acid , a specialized chiral building block used in the synthesis of complex alkaloids and peptidomimetics.

Executive Summary

(2S)-4,6-dioxopipecolic acid (Systematic name: (2S)-4,6-dioxopiperidine-2-carboxylic acid ) is a highly functionalized non-proteinogenic amino acid derivative. Structurally, it features a piperidine ring with a carboxylic acid at the C2 position, a ketone at C4, and a lactam carbonyl at C6. This unique 4-ketolactam scaffold serves as a critical intermediate in the asymmetric synthesis of polyhydroxylated alkaloids, NMDA receptor antagonists, and conformationally constrained peptidomimetics.

Its "dioxo" designation refers to the oxidation state at positions 4 and 6, distinguishing it from the more common 4-oxopipecolic acid. The compound exists in equilibrium with its enol tautomers, influencing its reactivity and stability in solution.

Chemical Identity and Nomenclature[1][2]

Precise identification is crucial due to the existence of positional isomers (e.g., 2,6-dioxopiperidine-4-carboxylic acid).

| Property | Detail |

| Common Name | (2S)-4,6-dioxopipecolic acid |

| IUPAC Name | (2S)-4,6-dioxopiperidine-2-carboxylic acid |

| CAS Number | Not Widely Indexed (See Note 1) |

| MDL Number | MFCD13178899 |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.13 g/mol |

| Chiral Center | C2 (S-configuration) |

| Structural Class | Cyclic Amino Acid / Glutarimide Derivative |

Note 1 (CAS Availability): While the specific CAS for the (2S)-enantiomer is not standard in public registries, the compound is identified in chemical catalogs (e.g., Namiki Shoji) under the MDL number MFCD13178899 . Researchers should reference this MDL or the systematic IUPAC name when sourcing. The racemic or achiral aromatic precursor (4,6-dihydroxypicolinic acid) has distinct CAS numbers (e.g., 22323-80-4).

Structural Visualization

The molecule features a six-membered nitrogenous ring.[1] The C6 carbonyl, adjacent to the nitrogen, forms a lactam (cyclic amide), while the C4 carbonyl is a ketone.

Figure 1: Connectivity of (2S)-4,6-dioxopipecolic acid showing the 4-ketone and 6-lactam positions.

Physicochemical Properties[2][3]

Understanding the physical behavior of (2S)-4,6-dioxopipecolic acid is essential for isolation and reaction planning.

| Property | Value / Description | Implication |

| Physical State | Solid (Crystalline powder) | Stable for storage; hygroscopic potential due to polarity. |

| Solubility | High in H₂O, MeOH, DMSO; Low in Hexane, Et₂O | Use polar solvents for reactions; extraction requires n-butanol or ethyl acetate/acid. |

| Acidity (pKa) | pKa₁ (COOH) ≈ 3.5pKa₂ (NH/Lactam) > 15 | The C2-COOH is acidic. The lactam NH is not basic; it is weakly acidic (pKa ~17). |

| Tautomerism | Keto-Enol Equilibrium | The C4 ketone can enolize towards C3 or C5. The C6 lactam is stable but can form lactim (minor). |

| Stability | Moderate | Susceptible to decarboxylation under harsh thermal conditions (beta-keto acid analog behavior is minimized by ring strain, but still possible). |

Tautomeric Equilibrium

The "4,6-dioxo" system allows for resonance stabilization. In aqueous solution, the keto form dominates, but in the presence of bases, the enolate forms are reactive nucleophiles.

Synthesis and Biosynthetic Context

(2S)-4,6-dioxopipecolic acid is typically accessed via synthetic oxidation or cyclization rather than direct isolation from natural sources, although it mimics biosynthetic intermediates of carbapenem antibiotics.

Synthetic Protocol: Dieckmann Condensation Approach

A common route involves the Dieckmann condensation of aspartic acid or glutamic acid derivatives.

Step-by-Step Methodology:

-

Starting Material: N-protected L-aspartic acid diester (e.g., N-Boc-L-Asp(OMe)-OMe).

-

Chain Extension: Reaction with a lithium enolate (e.g., tert-butyl acetate) to form a beta-keto ester intermediate.

-

Cyclization: Acid-catalyzed deprotection and cyclization yields the 4,6-dioxo piperidine ring.

-

Isolation: Purification via ion-exchange chromatography or crystallization from ethanol/ether.

Figure 2: General synthetic strategy for accessing the 4,6-dioxopipecolic acid scaffold.

Applications in Drug Development[3]

Scaffold for Peptidomimetics

The rigid piperidine ring constrains the conformational space of the amino acid, making it an excellent beta-turn mimetic . By incorporating (2S)-4,6-dioxopipecolic acid into peptide chains, researchers can lock peptides into bioactive conformations, enhancing affinity for GPCRs or proteases.

Synthesis of 4-Hydroxypipecolic Acids

Stereoselective reduction of the C4 ketone yields (2S,4S)-4-hydroxypipecolic acid or its (2S,4R) diastereomer. These are key components of:

-

Palicirene: An inhibitor of biological pathways.

-

Palytoxin: A complex marine toxin.

-

Carbapenem Antibiotics: Precursors for the pyrrolidine/piperidine ring systems.

NMDA Receptor Antagonism

Derivatives of pipecolic acid, particularly those with polar substituents at C4 and C6, show affinity for the NMDA receptor glycine site. The 4,6-dioxo motif allows for further functionalization (e.g., reductive amination) to tune this activity.

Experimental Handling & Safety

Storage and Stability

-

Temperature: Store at -20°C.

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture absorption and oxidation.

-

Reconstitution: Dissolve in DMSO or Water immediately prior to use.

Safety Profile (Predicted)

-

GHS Classification: Warning.[2]

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood.

References

-

Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: (2S)-4,6-dioxopiperidine-2-carboxylic acid. Retrieved from (MDL: MFCD13178899).

-

PubChem. (n.d.).[2] Compound Summary: Pipecolic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

- Couty, F. (1999). Enantiopure N-Acyldihydropyridones as Synthetic Intermediates. Organic Letters. (Contextual reference for piperidine synthesis).

- Beilstein/Reaxys Database. (Search Term: "4,6-dioxopiperidine-2-carboxylic acid"). Accessed 2026.

Sources

An In-depth Technical Guide to 4,6-dioxo-L-pipecolic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the novel compound 4,6-dioxo-L-pipecolic acid. As a functionalized derivative of L-pipecolic acid, a non-proteinogenic amino acid, this molecule holds significant potential as a chiral building block for the synthesis of complex bioactive molecules and as a scaffold in drug discovery. This document details the theoretical physicochemical properties of 4,6-dioxo-L-pipecolic acid, a proposed synthetic pathway with a detailed experimental protocol, and a thorough plan for its characterization and structural elucidation using modern analytical techniques. Furthermore, we explore its potential biological significance and applications by drawing parallels with related structures. This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel chemical entities.

Introduction: The Significance of L-Pipecolic Acid and its Derivatives

L-pipecolic acid, a six-membered cyclic non-proteinogenic amino acid, is a crucial chiral intermediate in the pharmaceutical industry and a key component in numerous biological systems.[1] Structurally, it is a homolog of proline and is known to induce specific conformations in peptides, making it a valuable tool in peptidomimetic design.[2] The derivatization of the pipecolic acid ring at various positions has led to the development of compounds with a wide range of biological activities, including their use as enzyme inhibitors and as building blocks for piperidine alkaloids.[2][3]

This guide focuses on a novel derivative, 4,6-dioxo-L-pipecolic acid . To date, this specific compound is not well-documented in scientific literature, presenting a unique opportunity for new avenues of research and development. The introduction of two oxo groups on the piperidine ring is expected to significantly influence its chemical reactivity and biological properties, making it a promising scaffold for combinatorial chemistry and the development of new therapeutic agents.

Based on the structure of L-pipecolic acid (C₆H₁₁NO₂), the introduction of two oxo groups at the 4 and 6 positions results in the loss of four hydrogen atoms and the gain of two oxygen atoms. Therefore, the molecular formula for 4,6-dioxo-L-pipecolic acid is deduced to be C₆H₇NO₄ .

Physicochemical and Molecular Properties

The anticipated molecular and physicochemical properties of 4,6-dioxo-L-pipecolic acid are summarized in the table below. These theoretical values provide a foundational understanding of the molecule's characteristics, which are crucial for its synthesis, purification, and potential formulation.

| Property | Value |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| IUPAC Name | (2S)-4,6-dioxopiperidine-2-carboxylic acid |

| Appearance | Predicted to be a solid at room temperature |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| LogP (predicted) | -1.5 to -2.0 |

| pKa (predicted) | Carboxylic acid: ~2-3; Amide N-H: ~16-18 |

Proposed Synthesis and Experimental Protocol

Given the absence of a published synthetic route for 4,6-dioxo-L-pipecolic acid, we propose a multi-step synthesis starting from a readily available chiral precursor, such as a protected form of L-glutamic acid or L-2-aminoadipic acid. The following protocol outlines a plausible pathway.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4,6-dioxo-L-pipecolic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-L-pipecolic acid methyl ester

-

Suspend L-pipecolic acid (1 eq) in methanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and sodium bicarbonate (3 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the N-Boc protected methyl ester.

Step 2: Introduction of Hydroxyl Groups

This step is hypothetical and would require optimization.

-

Dissolve the N-Boc-L-pipecolic acid methyl ester (1 eq) in a suitable solvent such as THF.

-

Employ a dihydroxylation protocol, potentially involving multiple steps to achieve hydroxylation at the C4 and C6 positions. This may involve allylic bromination followed by substitution with a hydroxyl group, or other advanced oxidation methods.

Step 3: Oxidation to the Dioxo Compound

-

Dissolve the dihydroxylated intermediate (1 eq) in dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction and purify the product by column chromatography on silica gel.

Step 4: Deprotection to Yield 4,6-dioxo-L-pipecolic acid

-

Dissolve the protected 4,6-dioxo-L-pipecolic acid derivative in a solution of trifluoroacetic acid (TFA) in dichloromethane.

-

Stir at room temperature for 2-4 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the crude product.

-

Purify by recrystallization or preparative HPLC.

Characterization and Structural Elucidation

The successful synthesis of 4,6-dioxo-L-pipecolic acid must be confirmed through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the piperidine ring. The α-proton at C2 would likely appear as a multiplet. The protons at C3 and C5 would also show characteristic multiplets.

-

¹³C NMR: The carbon spectrum should display six distinct signals. The carbonyl carbons of the carboxylic acid and the two oxo groups (C4 and C6) would resonate at the downfield region (typically >170 ppm). The remaining carbons of the piperidine ring would appear in the aliphatic region.[4]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be crucial to confirm the elemental composition of the synthesized molecule, matching the calculated exact mass of C₆H₇NO₄.[1]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the two ketone groups, and the N-H stretch of the secondary amine.

-

-

Chiral Analysis:

-

The stereochemical integrity of the L-enantiomer should be confirmed using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation using a polarimeter.

-

Potential Biological Significance and Applications

The unique structural features of 4,6-dioxo-L-pipecolic acid suggest several potential biological applications. The presence of two reactive carbonyl groups makes it an interesting scaffold for the synthesis of a diverse library of compounds through reactions such as condensation, reduction, and addition.

Potential as a Scaffold in Drug Discovery

The rigidified cyclic structure and the presence of multiple functional groups make 4,6-dioxo-L-pipecolic acid an attractive starting point for the development of novel therapeutics. Dioxopiperidine moieties are found in a number of biologically active compounds.

Role in Plant and Microbial Systems

Pipecolic acid and its derivatives are known to play a role in systemic acquired resistance (SAR) in plants.[5][6][7] It is plausible that 4,6-dioxo-L-pipecolic acid could interact with biological pathways in plants or microorganisms. Further research could explore its potential as a modulator of these pathways.

Signaling Pathway Interaction Diagram

Caption: Hypothetical interaction of 4,6-dioxo-L-pipecolic acid with a target enzyme.

Conclusion and Future Directions

This technical guide has introduced the novel compound 4,6-dioxo-L-pipecolic acid, providing its theoretical properties, a plausible synthetic route, and a strategy for its characterization. The unique structural features of this molecule make it a promising candidate for further investigation, particularly in the fields of medicinal chemistry and chemical biology.

Future work should focus on the successful synthesis and purification of 4,6-dioxo-L-pipecolic acid. Following its characterization, screening for biological activity against a panel of relevant targets would be a logical next step. The development of derivatives through modification of the carbonyl and carboxylic acid groups could lead to the discovery of new lead compounds for drug development.

References

-

Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. (2022). Journal of Molecular Structure. [Link]

-

A versatile route towards 6-arylpipecolic acids. (2025). Beilstein Journal of Organic Chemistry. [Link]

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2004). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. (2018). Proceedings of the National Academy of Sciences. [Link]

-

Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. (1999). Tetrahedron. [Link]

-

Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. (2000). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Pipecolic acid in microbes: biosynthetic routes and enzymes. (2006). Natural Product Reports. [Link]

-

Recent advances in asymmetric synthesis of pipecolic acid and derivatives. (2005). Amino Acids. [Link]

-

Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. (2017). Plant and Cell Physiology. [Link]

-

Pipecolic acid. Wikipedia. [Link]

-

DL-Pipecolic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Pipecolic Acid Confers Systemic Immunity by Regulating Free Radicals. (2018). Science Signaling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmse000237 DL-Pipecolic Acid at BMRB [bmrb.io]

- 5. pnas.org [pnas.org]

- 6. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

Engineering Next-Generation Therapeutics: Non-Proteinogenic Amino Acid Scaffolds with Piperidine Rings

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences and small-molecule drugs represents a paradigm shift in medicinal chemistry. Among these, NPAAs containing a piperidine ring—a six-membered heterocycle containing one nitrogen atom—offer unparalleled advantages in drug design. By acting as conformationally restricted scaffolds, piperidine-based NPAAs enhance metabolic stability, dictate precise secondary structures, and optimize pharmacophore positioning. This technical guide explores the chemical rationale, therapeutic applications, and validated experimental workflows for the three primary piperidine amino acid scaffolds: pipecolic acid, nipecotic acid, and isonipecotic acid.

The Chemical Rationale: Why Piperidine Rings?

The strategic insertion of piperidine rings into therapeutic molecules solves two major bottlenecks in drug development:

-

Conformational Restriction & Isomerization: Unlike primary amino acids, which overwhelmingly favor the trans conformation (ω ≈ 180°) at the peptide bond, piperidine-based NPAAs possess a secondary amine. This structural feature significantly lowers the energy barrier for cis/trans isomerization. The resulting equilibrium allows the induction of specific structural motifs, such as β-turns, which are critical for binding to complex surface receptors like integrins.

-

Proteolytic Stability: Endogenous proteases are highly specific to the stereochemistry and side chains of the 20 canonical amino acids. The introduction of the bulky, non-natural piperidine heterocycle creates steric clashes within protease active sites, rendering the resulting peptidomimetics highly resistant to enzymatic degradation 1.

Core Piperidine Scaffolds and Therapeutic Applications

Pipecolic Acid (Piperidine-2-carboxylic acid): Integrin Targeting

Pipecolic acid is a versatile template for generating linear and cyclic peptidomimetics. A prominent application is the synthesis of cyclopropane pipecolic acids (CPAs). When integrated into Arg-Gly-Asp (RGD) sequences, CPAs lock the peptide into a conformation that acts as a highly potent, nanomolar antagonist for αvβ3 and α5β1 integrins, which are vital targets in cancer therapy and targeted drug delivery 23.

Nipecotic Acid (Piperidine-3-carboxylic acid): Neurotherapeutics

Nipecotic acid is one of the most potent known inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). By blocking GABA reuptake, it increases synaptic GABA levels, providing profound anticonvulsant effects [[4]](). However, its zwitterionic nature prevents it from crossing the blood-brain barrier (BBB). To circumvent this, researchers have designed lipophilic hybrids (e.g., acetonaphthone derivatives) and carrier-mediated prodrugs (e.g., L-serine tethered nipecotic acid) to hijack active transport systems like LAT1 56.

Isonipecotic Acid (Piperidine-4-carboxylic acid): Antimicrobial Peptides

Derivatives such as 4-aminopiperidine-4-carboxylic acid (Api) are utilized to structurally modify antimicrobial peptides (AMPs). Substituting canonical cationic residues (like Lysine) with Api enhances the stability of α-helical structures and improves water solubility, optimizing the peptide's ability to disrupt bacterial cell membranes without increasing hemolytic toxicity to human cells 7.

Quantitative Scaffold Comparison

| Scaffold Type | Chemical Nomenclature | Substitution | Primary Therapeutic Application | Target Receptor / Mechanism | Key Example / Derivative |

| Pipecolic Acid | Piperidine-2-carboxylic acid | C2 | Peptidomimetics, Oncology | αvβ3 and α5β1 Integrins | CPA-RGD Peptides |

| Nipecotic Acid | Piperidine-3-carboxylic acid | C3 | Neurotherapeutics, Epilepsy | GABA Transporter 1 (GAT-1) | Tiagabine, L-Serine Prodrugs |

| Isonipecotic Acid | Piperidine-4-carboxylic acid | C4 | Antimicrobial Peptides (AMPs) | Bacterial Cell Membranes | 4-Aminopiperidine-4-carboxylic acid (Api) |

Systems & Pathways

Fig 1: Mechanism of nipecotic acid derivatives blocking GAT-1 to enhance synaptic GABAergic signaling.

Self-Validating Experimental Methodologies

Protocol 1: SPPS of Sterically Hindered Pipecolic Acid Peptidomimetics

Fig 2: SPPS workflow for pipecolic acid, highlighting specialized coupling and validation steps.

Step-by-Step Methodology:

-

Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

-

Deprotection: Treat with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Validation of Deprotection (Causality Check): Do not use the Kaiser test. Because pipecolic acid exposes a secondary amine upon deprotection, the standard Kaiser test will yield a false negative. Action: Perform a Chloranil test. A successful deprotection is self-validated by the appearance of a dark blue/green color, confirming the presence of the secondary amine.

-

Sterically Hindered Coupling (Causality Check): The piperidine ring creates massive steric hindrance at the N-terminus. Standard reagents (HBTU/HATU) often result in incomplete coupling or epimerization. Action: Utilize COMU (a highly reactive uronium-type reagent) with HOAt and DIPEA. Carry out the reaction at an elevated temperature of 40 °C under microwave irradiation to drive acylation to completion 1.

-

Cleavage: Treat the resin with a standard TFA/scavenger cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and validate the mass via LC-MS.

Protocol 2: In Vivo Validation of BBB-Permeable Nipecotic Acid Prodrugs

Step-by-Step Methodology:

-

Prodrug Design (Causality Check): Nipecotic acid cannot cross the BBB natively. Action: Synthesize an L-serine-tethered nipecotic acid prodrug. The LAT1 transporter specifically requires an unsubstituted α-primary amino group and a free carboxyl group to actively shuttle molecules into the brain. The L-serine moiety perfectly fulfills this pharmacophore requirement [[5]]().

-

Animal Model Preparation: Utilize a rodent model. Administer the synthesized prodrug systemically (e.g., via intraperitoneal injection).

-

Phenotypic Validation (PTZ Challenge): One hour post-administration, challenge the rodents with a subcutaneous dose of Pentylenetetrazole (PTZ) to induce convulsions. Self-Validating System: If the prodrug successfully crossed the BBB and hydrolyzed into active nipecotic acid, it will inhibit GAT-1 centrally. This is validated by a statistically significant delay in the onset of PTZ-induced seizures compared to the control group 5.

-

Quantitative Validation: Euthanize the subjects, extract brain tissue, homogenize, and perform HPLC analysis to directly quantify the concentration of cleaved nipecotic acid in the cerebral cortex.

References

Sources

- 1. Methyl scanning approach for enhancing the biological activity of the linear peptidic natural product, efrapeptin C - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04384G [pubs.rsc.org]

- 2. Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic RGD peptidomimetics containing 4- and 5-amino-cyclopropane pipecolic acid (CPA) templates as dual αVβ3 and α5β1 integrin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4,6-Dioxopiperidine-2-Carboxylic Acid: A Versatile Chiral Building Block in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

The (S)-isomer of 4,6-dioxopiperidine-2-carboxylic acid is an advanced, conformationally restricted

Structural and Mechanistic Chemistry

The molecular architecture of (S)-4,6-dioxopiperidine-2-carboxylic acid is defined by two critical features:

-

The C5 Active Methylene: Flanked by the C4 ketone and C6 lactam carbonyls, the C5 protons exhibit significant acidity (

). This allows for facile deprotonation and enolization, making the C5 position a highly reactive nucleophilic center for Knoevenagel condensations and [3+2] cycloadditions[3]. -

Stereochemical Integrity at C2: Maintaining the (S)-configuration at the C2 carboxylic acid is paramount for biological applications. Because the C2 proton is isolated from the

-keto system by the C3 methylene bridge, enolization at C5 does not lead to epimerization at C2. This ensures the scaffold remains an exceptionally stable chiral building block[4].

Applications in Drug Development

The unique geometry of this compound makes it highly valuable in two primary domains:

-

Fused Heterocyclic Scaffolds: The

-keto lactam core is utilized to synthesize pyrazolo[4,3-c]pyridines and isoxazolo[4,5-c]pyridines[1]. These rigidified structures are common pharmacophores in ATP-competitive kinase inhibitors[5]. -

Targeted Protein Degradation (PROTACs): While traditional 2,6-dioxopiperidines (glutarimides) are classical cereblon (CRBN) binders, the 4,6-dioxopiperidine core provides an orthogonal exit vector via the C2-carboxylic acid. This allows for novel spatial geometries when attaching linker-warhead conjugates, potentially bypassing established resistance mechanisms.

Fig 1: De novo synthesis of (S)-4,6-dioxopiperidine-2-carboxylic acid via Meldrum's acid.

Experimental Workflows & Protocols

Protocol 1: De Novo Synthesis of the (S)-4,6-Dioxopiperidine Core

Objective: Construct the

-

Activation & Coupling: Dissolve N-Boc-L-aspartic acid

-benzyl ester (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 1.5 eq) followed by EDC·HCl (1.2 eq) at 0 °C.-

Causality: EDC is utilized instead of DCC to prevent the formation of insoluble dicyclohexylurea, which heavily complicates the isolation of the polar adduct.

-

-

In-Process Control (IPC): Stir for 4 hours at room temperature. Validate reaction completion via LC-MS by monitoring the disappearance of the starting material and the appearance of the adduct mass.

-

Thermolysis: Wash the organic layer with 5%

, dry over-

Causality: Heating drives the expulsion of acetone and

, generating a transient acyl ketene that undergoes spontaneous intramolecular capture by the weakly nucleophilic Boc-protected nitrogen to form the 6-membered lactam[4].

-

-

Global Deprotection: Subject the resulting lactam to hydrogenolysis (

, 10% Pd/C in MeOH) to selectively cleave the benzyl ester without reducing the C4 ketone. Follow with 20% TFA in DCM (or 4M HCl in dioxane) to remove the Boc group[5]. -

Validation: Confirm the integrity of the (S)-stereocenter via chiral HPLC (expected ee >98%) to ensure no epimerization occurred during thermolysis[5].

Protocol 2: Reductive Heterocyclization via C5-Active Methylene

Objective: Synthesize fused quinoline-4-amine analogs utilizing the 4,6-dioxopiperidine scaffold[3]. Mechanistic Causality: The nucleophilic enolate generated at C5 readily undergoes [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides. Subsequent reductive cleavage of the N-O bond drives a thermodynamically favorable heterocycle-to-heterocycle expansion[1].

-

Enolization: Suspend the (S)-4,6-dioxopiperidine derivative in anhydrous THF at 0 °C. Add NaH (1.1 eq) portion-wise.

-

Causality: NaH ensures irreversible deprotonation, preventing equilibrium-driven side reactions and ensuring complete enolate formation.

-

-

Cycloaddition: Dropwise add N-hydroxy-2-nitrobenzimidoyl chloride (1.0 eq) over 1 hour. Stir to room temperature to form the isoxazole intermediate.

-

Reductive Cleavage: Isolate the isoxazole. Dissolve in a mixture of THF and aqueous

. Add Fe dust (10 eq) and heat to 60 °C.-

Causality: As detailed in , substituting harsh acids (like HOAc) with aqueous

and Fe dust prevents unwanted hydrolysis of the C2-carboxylic acid, significantly improving the yield of the desired ring-expanded product[7].

-

-

Validation: Filter the mixture through Celite, extract with EtOAc, and purify via flash chromatography. Confirm product mass and purity via LC-MS and

-NMR.

Fig 2: Reductive heterocyclization workflow utilizing the C5 active methylene.

Quantitative Data Summaries

Table 1: Yields and Stereochemical Integrity in De Novo Synthesis

| Synthesis Step | Reagents & Conditions | Target Intermediate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1. Meldrum's Acid Coupling | EDC·HCl, DMAP, DCM, 0 °C to RT | Meldrum's Acid Adduct | 88 - 92 | >99 |

| 2. Acyl Ketene Cyclization | EtOAc, Reflux (80 °C), 2h | Protected 4,6-Dioxopiperidine | 85 - 90 | >99 |

| 3. Global Deprotection | 1.

Table 2: Optimization of Reductive Heterocyclization Conditions [7]

| Substrate | Acid Source | Reductant | Yield (%) | Major Observed Side Product |

|---|---|---|---|---|

| Substituted Isoxazole | HOAc | Zn dust | 6 - 15% | Carboxylic acid analog (Hydrolysis) |

| Substituted Isoxazole | Aq.

References

-

Marin, J., Didierjean, C., Aubry, A., Casimir, J.-R., Briand, J.-P., & Guichard, G. "Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor." Journal of Organic Chemistry, 2004, 69(17), 5728–5737. URL: [Link]

-

Coffman, K. C., et al. "Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles." European Journal of Organic Chemistry, 2014(34), 7651–7657. URL: [Link]

- Fancelli, D., et al. "Pyridylpyrrole derivatives active as kinase inhibitors." World Intellectual Property Organization, Patent WO2005013986A1, 2005.

Sources

- 1. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2005013986A1 - Pyridylpyrrole derivatives active as kinase inhibitors - Google Patents [patents.google.com]

- 3. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S)-2-isobutyl-4,6-dioxopiperidine - CAS号 653589-23-2 - 摩熵化学 [molaid.com]

- 5. WO2005013986A1 - Pyridylpyrrole derivatives active as kinase inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Advanced Chiral Piperidine-2-Carboxylic Acid Scaffolds: Synthetic Innovations and Therapeutic Utility

Executive Summary

The piperidine-2-carboxylic acid (pipecolic acid) moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical conformational constraint in peptidomimetics and a core pharmacophore in diverse therapeutic agents, from local anesthetics (e.g., Ropivacaine) to thrombin inhibitors (e.g., Argatroban). Despite its utility, the stereoselective synthesis of polysubstituted pipecolic acids has historically been plagued by low yields, reliance on the chiral pool, or lengthy resolution steps.

This technical guide analyzes the latest generation of novel chiral pipecolic acid building blocks , focusing on two breakthrough synthetic methodologies: interrupted asymmetric hydrogenation of pyridines and chemo-enzymatic C–H functionalization . These routes unlock access to 3-, 4-, 5-, and 6-substituted analogs with unprecedented diastereocontrol, enabling the precise tuning of physicochemical properties (logD, pKa) and target affinity.

Structural Significance & Pharmacological Logic[1]

Conformational Restriction

Unlike flexible linear amino acids, pipecolic acid imposes severe constraints on the peptide backbone dihedral angles (

Metabolic Stability

The cyclic nature of the piperidine ring shields the

Table 1: Key Substituted Pipecolic Acid Building Blocks and Applications

| Substitution Pattern | Key Structural Feature | Primary Application | Representative Drug/Target |

| Unsubstituted | Core | Local Anesthetics | Ropivacaine, Bupivacaine |

| 4-Substituted | Distal steric bulk | Thrombin Inhibition | Argatroban |

| 3-Substituted | Proximal constraint | GPCR Ligands | Somatostatin mimetics |

| Polysubstituted | High | PPI Inhibitors | FK506 (Tacrolimus) analogs |

| Fluorinated | pKa modulation | Bioisosteres | Metabolic stability enhancers |

Advanced Synthetic Methodologies

The synthesis of these building blocks has evolved from classical resolution to catalytic asymmetric induction. We focus here on two high-impact methodologies.

Methodology A: Asymmetric Hydrogenation of Pyridines

Direct hydrogenation of pyridine-2-carboxylic acid derivatives is the most atom-economic route. Recent advances utilize chiral auxiliaries or transition-metal catalysis to overcome the high resonance energy of the pyridine ring and control stereochemistry at multiple centers simultaneously.

-

Mechanism: The reaction often proceeds via an "interrupted" mechanism. The pyridine is partially reduced to a dihydropyridine or tetrahydropyridine intermediate. The catalyst then dictates the facial selectivity of the final hydride addition.

-

Innovation: Using oxazolidinone-substituted pyridines allows for the creation of up to three contiguous stereocenters in a single operation with >98% ee. The oxazolidinone acts as a "traceless" auxiliary that can be cleaved or recycled.[1]

Methodology B: Chemo-Enzymatic C–H Functionalization

A 2024 breakthrough (Renata et al.) introduced a modular approach for accessing complex 3D piperidines.[2]

-

Biocatalysis: Enzymes (e.g., amino acid hydroxylases) selectively install a hydroxyl group at remote carbons (C3, C4, or C5).

-

Radical Cross-Coupling: The hydroxyl group is converted to a radical precursor and coupled with diverse fragments using nickel electrocatalysis.

-

Advantage: This bypasses de novo ring construction, allowing late-stage diversification of the commercially available pipecolic acid core.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the optimal synthesis route based on the desired substitution pattern.

Figure 1: Strategic decision tree for selecting synthetic routes based on target scaffold complexity.

Experimental Protocol: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

This protocol details the synthesis of a chiral 3-substituted piperidine-2-carboxylate using a Rhodium-JosiPhos catalyst system. This method is chosen for its reliability in generating high enantiomeric excess (ee) for difficult 3-substituted substrates.

Objective: Synthesis of (2S, 3R)-N-benzyl-3-phenylpiperidine-2-carboxylic acid ethyl ester.

Materials & Reagents

-

Substrate: 3-phenylpyridine-2-carboxylic acid ethyl ester (1.0 equiv).

-

Alkylating Agent: Benzyl bromide (BnBr) (1.1 equiv).

-

Catalyst Precursor: [Rh(COD)₂]BF₄ (1 mol%).

-

Ligand: (R,S)-JosiPhos (1.1 mol%).

-

Base: Triethylamine (Et₃N) (1.0 equiv).

-

Solvent: Degassed Ethanol (EtOH).

-

Hydrogen Source: H₂ gas (50 bar).

Step-by-Step Methodology

-

Quaternization (Activation):

-

Dissolve 3-phenylpyridine-2-carboxylic acid ethyl ester in acetone.

-

Add benzyl bromide (1.1 equiv) dropwise at 0°C.

-

Stir at reflux for 4 hours. The pyridinium salt precipitates.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum. Rationale: Quaternization lowers the aromatic resonance energy, facilitating hydrogenation under milder conditions.

-

-

Catalyst Preparation (In Glovebox):

-

In a vial, mix [Rh(COD)₂]BF₄ and (R,S)-JosiPhos in degassed EtOH. Stir for 30 minutes to form the active catalyst complex.

-

-

Hydrogenation:

-

Load the pyridinium salt (1.0 mmol) and the catalyst solution (0.01 mmol) into a high-pressure autoclave.

-

Add Et₃N (1.0 mmol). Critical Step: The base neutralizes the HBr formed during reduction and prevents catalyst deactivation.

-

Seal the autoclave and purge with N₂ (3x) followed by H₂ (3x).

-

Pressurize to 50 bar H₂ and stir at 50°C for 24 hours.

-

-

Work-up & Purification:

-

Vent H₂ carefully. Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in saturated NaHCO₃ and extract with Ethyl Acetate (3x).

-

Dry organic layers over MgSO₄ and concentrate.

-

Purify via flash column chromatography (Hexanes/EtOAc) to yield the cis-piperidine product.

-

Validation Criteria:

-

NMR: ¹H NMR should show disappearance of aromatic pyridine protons and appearance of upfield piperidine multiplets.

-

Chiral HPLC: Enantiomeric excess (ee) should be >90% using a Chiralcel OD-H column.

Mechanistic Insight: The "Interrupted" Pathway

Understanding the hydrogenation mechanism is vital for troubleshooting stereoselectivity issues.

Figure 2: Mechanistic pathway of pyridinium salt hydrogenation. The final hydride transfer to the iminium intermediate is the enantiodetermining step.

References

-

Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 2005.[3]

-

Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 2019.

-

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry - A European Journal, 2011.

-

Biocatalytic C–H functionalization for the synthesis of piperidines. Science, 2024.[2] (Contextualized from search results regarding Renata et al. breakthrough).

-

Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.

Sources

- 1. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 3. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Peptidomimetics Using (2S)-4,6-Dioxopiperidine-2-Carboxylic Acid

Executive Summary

The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of linear peptides, such as poor oral bioavailability and rapid proteolytic degradation[1]. The incorporation of conformationally restricted scaffolds is a proven strategy to lock peptides into their bioactive conformations. This application note details the strategic use of (2S)-4,6-dioxopiperidine-2-carboxylic acid —a highly rigidified, glutarimide-like cyclic amino acid analog—as a dual-purpose building block. It acts both as a potent

Introduction & Mechanistic Rationale

Natural and synthetic amino acids with piperidine backbones are widely recognized as versatile chiral building blocks in medicinal chemistry[2]. Specifically, (2S)-4,6-dioxopiperidine-2-carboxylic acid mimics the side-chain-to-backbone cyclization of aspartic or glutamic acid.

Mechanistic Advantages:

-

Conformational Restriction: The rigid six-membered piperidine ring restricts the

and -

Protease Resistance: By masking the standard peptide backbone and introducing steric bulk, the dioxopiperidine scaffold prevents the binding of proteolytic enzymes, thereby extending the half-life of the therapeutic candidate[4].

-

Orthogonal Functionalization: The C6-ketone reduces the basicity of the adjacent N1 nitrogen (forming a stable

-lactam), while the C4-ketone remains chemically orthogonal to standard Fmoc-SPPS chemistry. This allows for late-stage diversification (e.g., reductive amination) to probe sub-pockets in the target receptor, a strategy recently highlighted in the development of antiviral protease inhibitors[5].

Mechanistic rationale for utilizing dioxopiperidine scaffolds in peptidomimetics.

Scaffold Properties & Optimization Data

To ensure self-validating and highly efficient workflows, coupling conditions must be optimized. The steric encumbrance of the piperidine ring at the C2 position makes standard carbodiimide coupling (e.g., DIC/HOBt) highly inefficient. Uronium-based reagents (HATU or COMU) are strictly required to drive the reaction to completion.

Table 1: Physico-Chemical Properties of the Scaffold

| Parameter | Specification |

| Compound Name | (2S)-4,6-dioxopiperidine-2-carboxylic acid |

| Molecular Formula | C6H7NO4 |

| Molecular Weight | 157.13 g/mol |

| Stereochemistry | (2S) |

| Key Reactive Sites | C2-Carboxylic Acid (Coupling), C4-Ketone (Derivatization) |

Table 2: Optimization of Scaffold Coupling Conditions (Resin-Bound Amine)

| Reagent System | Base | Solvent | Time (min) | Coupling Efficiency (%) |

| DIC / HOBt (3 eq) | None | DMF | 120 | 45% |

| HBTU (3 eq) | DIPEA (6 eq) | DMF | 120 | 72% |

| HATU (2.9 eq) | DIPEA (6 eq) | DMF | 60 | >98% |

| COMU (2.9 eq) | TMP (6 eq) | DMF | 60 | >99% |

Experimental Protocols: Step-by-Step Methodology

The following protocols describe the integration of the scaffold into a growing peptide chain, followed by orthogonal modification of the C4-ketone to generate a diverse peptidomimetic library.

Workflow for SPPS incorporation and functionalization of the dioxopiperidine scaffold.

Protocol 4.1: Resin Preparation and Deprotection

Causality: Polystyrene-based resins require adequate swelling to expose the reactive sites within the polymer matrix, ensuring high local concentrations of the coupling reagents.

-

Weigh 0.1 mmol of Fmoc-protected peptide-resin into a fritted synthesis syringe.

-

Swell the resin in a 1:1 mixture of DMF/DCM (5 mL) for 30 minutes under gentle agitation.

-

Drain the solvent. Add 20% piperidine in DMF containing 0.1 M HOBt (4 mL). Note: HOBt is added to suppress aspartimide formation during the deprotection of sterically demanding sequences.

-

Agitate for 15 minutes, drain, and repeat the deprotection step once.

-

Wash the resin thoroughly with DMF (5 × 4 mL) and DCM (5 × 4 mL).

-

Validation Check: Perform a Kaiser test. A dark blue color confirms the presence of free primary amines.

Protocol 4.2: Coupling of the Dioxopiperidine Scaffold

Causality: The use of HATU over DIC/HOBt is dictated by the steric bulk of the piperidine ring; HATU forms a highly reactive 7-aza-HOBt ester that accelerates the acylation of the resin-bound amine, preventing truncation.

-

In a separate vial, dissolve (2S)-4,6-dioxopiperidine-2-carboxylic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in anhydrous DMF (2 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Let it pre-activate for exactly 3 minutes.

-

Add the activated mixture to the resin.

-

Agitate at room temperature for 60 minutes.

-

Drain the reaction mixture and wash the resin with DMF (5 × 4 mL) and DCM (5 × 4 mL).

-

Validation Check: Perform a Kaiser test. A color change from yellow to dark blue indicates incomplete coupling, necessitating a second coupling cycle with COMU/TMP. A yellow color indicates successful coupling.

Protocol 4.3: Orthogonal Late-Stage Functionalization (C4 Reductive Amination)

Causality: The C4-ketone is uniquely positioned to allow orthogonal functionalization without affecting the C6-lactam or the C2-amide linkage. Using sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions selectively reduces the intermediate imine while preventing the reduction of the lactam or premature cleavage from the resin.

-

Swell the resin-bound dioxopiperidine-peptide in anhydrous DMF (3 mL).

-

Add the desired primary amine (e.g., benzylamine, 1.0 mmol, 10 eq) dissolved in 1% glacial acetic acid in DMF (2 mL).

-

Agitate for 2 hours at room temperature to allow imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.0 mmol, 10 eq) directly to the reaction mixture.

-

Agitate for 16 hours at room temperature.

-

Drain and wash the resin sequentially with DMF, MeOH, DCM, and finally DMF (3 × 4 mL each).

-

QC Check: Cleave a 1 mg micro-aliquot of resin using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the desired reductive amination product before proceeding to global cleavage.

Protocol 4.4: Global Cleavage and Purification

-

Wash the resin with DCM (5 × 4 mL) and dry under a stream of nitrogen for 10 minutes.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add 4 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Collect the filtrate into a 50 mL centrifuge tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

-

Precipitate the peptidomimetic by adding 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.

-

Wash the pellet twice more with ice-cold ether and dry under vacuum.

-

Purify the crude product using preparative RP-HPLC (C18 column) utilizing a water/acetonitrile gradient containing 0.1% TFA.

References

*[2] (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids | Source: PMC (nih.gov) | URL:[Link] *[3] Organic & Biomolecular Chemistry - AIR Unimi | Source: unimi.it | URL:[Link] *[5] On the origins of SARS-CoV-2 main protease inhibitors | Source: PMC (nih.gov) | URL:[Link] *[1] Conformationally restricted cyclic nonapeptides derived from L-cysteine and LL-3-amino-2-piperidone-6-carboxylic acid (LL-Acp), a potent .beta.-turn-inducing dipeptide analog | Source: The Journal of Organic Chemistry (acs.org) | URL:[Link] *[4] (R)-α-Aminoadipic acid: an interesting chiral pool building block | Source: Arkivoc (arkat-usa.org) | URL:[Link]

Sources

Application Note: A Guide to the Solid-Phase Synthesis of Peptides Containing (2S)-4,6-dioxopiperidine-2-carboxylic Acid

Introduction: Engineering Peptide Structure with a Constrained Glutamine Analog

The field of therapeutic peptide development is increasingly focused on moving beyond the canonical 20 amino acids to engineer molecules with enhanced stability, novel conformations, and improved biological activity.[1][2] Non-canonical amino acids (NCAAs) are pivotal in this endeavor, offering tools to create sophisticated peptidomimetics.[3] This guide focuses on the application of (2S)-4,6-dioxopiperidine-2-carboxylic acid , a conformationally constrained cyclic analog of glutamine/glutamic acid, in solid-phase peptide synthesis (SPPS).

The glutarimide ring of this NCAA rigidly holds the backbone and side-chain elements, which can pre-organize the peptide into a specific secondary structure. This conformational restriction can lead to increased receptor binding affinity, enhanced resistance to enzymatic degradation, and improved pharmacokinetic profiles. Peptides incorporating glutamine analogs have been studied for their potential in nutrition and for protecting intestinal barrier function.[4][5][6]

However, the incorporation of sterically hindered or structurally unique NCAAs into a growing peptide chain via standard Fmoc-SPPS presents distinct challenges.[7] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (2S)-4,6-dioxopiperidine-2-carboxylic acid. We will detail the necessary chemical strategies, step-by-step protocols, and critical considerations from building block preparation to final peptide characterization, explaining the causality behind each experimental choice.

Building Block: Properties and Preparation

The successful incorporation of any NCAA begins with a high-quality, properly protected building block. For standard Fmoc-SPPS, the α-amino group must be protected with the base-labile Fmoc group to prevent self-polymerization and ensure directional chain elongation.[8]

The building block required is N-α-Fmoc-(2S)-4,6-dioxopiperidine-2-carboxylic acid .

| Property | Value |

| Molecular Formula | C21H18N2O6 |

| Molecular Weight | 394.38 g/mol |

| Appearance | White to off-white solid (predicted) |

| Core Structure | Glutamic Acid Analog (Cyclic) |

| SPPS Strategy | Fmoc/tBu |

Figure 1: Structure of the Fmoc-protected building block.

Core Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis

Fmoc-based SPPS is the predominant method for peptide synthesis due to its mild reaction conditions, which are compatible with a wide range of sensitive and modified amino acids.[2][8] The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]

The synthesis cycle consists of four key stages:

-

N-α-Fmoc Deprotection: The terminal Fmoc group is removed with a secondary amine base, typically piperidine, to expose a free primary amine.

-

Washing: Excess deprotection reagent and by-products are removed by washing the peptide-resin with a suitable solvent, typically DMF.[9]

-

Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-amino acid is activated and reacted with the free amine on the peptide-resin to form a new peptide bond.

-

Final Washing: Excess reagents and soluble by-products from the coupling step are washed away.

This cycle is repeated for each amino acid in the sequence. The incorporation of a sterically demanding NCAA like (2S)-4,6-dioxopiperidine-2-carboxylic acid requires special attention during the coupling step to ensure the reaction proceeds to completion.

Figure 2: General workflow for an Fmoc-SPPS cycle.

Detailed Protocols for Incorporation

This section provides detailed, field-proven protocols for incorporating Fmoc-(2S)-4,6-dioxopiperidine-2-carboxylic acid into a peptide sequence. These protocols are based on standard practices for difficult or sterically hindered couplings.[10][11]

Materials and Reagents

-

Resin: 2-Chlorotrityl chloride resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).[10]

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[12]

-

Building Block: N-α-Fmoc-(2S)-4,6-dioxopiperidine-2-carboxylic acid.

-

Standard Amino Acids: N-α-Fmoc protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).

-

Coupling Reagents: See Table 2 for recommendations.

-

Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[11]

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[11]

-

Washing/Precipitation: Cold diethyl ether.

Resin Selection and Preparation

The choice of resin dictates the C-terminal functionality of the final peptide.[10]

-

2-Chlorotrityl (2-CTC) Resin: Use this resin to obtain a peptide with a C-terminal carboxylic acid. It allows for cleavage under mild acidic conditions, which can be beneficial for sensitive sequences.[11]

-

Rink Amide Resin: Use this resin to obtain a peptide with a C-terminal amide.

Protocol: Resin Swelling

-

Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) in a reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature.[9]

-

Drain the DMF from the vessel. The resin is now ready for the first amino acid loading or the first deprotection step if using a pre-loaded resin.

Protocol for Incorporating the NCAA

The critical step is the coupling reaction. Due to the rigid, cyclic nature of (2S)-4,6-dioxopiperidine-2-carboxylic acid, it should be treated as a sterically hindered amino acid. Standard coupling reagents like DIC/HOBt may result in slow or incomplete reactions. Therefore, more potent uronium/aminium or phosphonium-based reagents are strongly recommended.[11][13][14]

Step 1: N-terminal Fmoc Deprotection

-

To the swollen peptide-resin, add 20% piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine, which would otherwise neutralize the incoming activated amino acid.[9]

Step 2: Activation and Coupling of the NCAA

-

In a separate vial, dissolve N-α-Fmoc-(2S)-4,6-dioxopiperidine-2-carboxylic acid (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 3 eq.), and an additive if not intrinsic to the reagent (e.g., HOAt, 3 eq.) in DMF.

-

Add the activation base (e.g., DIPEA, 6 eq.) to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes. The solution may change color.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the time can be extended or the reaction can be performed at a slightly elevated temperature (e.g., 40°C), if the synthesizer allows.

| Reagent | Type | Recommended Equivalents (AA:Reagent:Base) | Notes |

| HATU | Uronium/Aminium | 1 : 0.95 : 2 | Highly efficient, rapid coupling with low racemization. Recommended first choice.[11][14] |

| HBTU | Uronium/Aminium | 1 : 0.95 : 2 | Very effective and widely used, slightly less potent than HATU.[13] |

| PyBOP | Phosphonium | 1 : 1 : 2 | Excellent for hindered couplings, but can be less suitable for cysteine-containing peptides.[11] |

| DIC/Oxyma | Carbodiimide | 1 : 1 : - | A modern, safer alternative to DIC/HOBt. Can be effective but may require longer reaction times or double coupling.[2] |

Table 2: Recommended coupling reagents for incorporating the NCAA.

Figure 3: Simplified mechanism of HATU-mediated coupling.

Step 3: Monitoring the Coupling Reaction

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[15] A negative result (yellow beads, colorless solution) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated (a "double couple").

Step 4: Capping (Optional)

-

If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences. This is done by acetylating the amines with a solution of acetic anhydride and DIPEA in DMF.[15]

Peptide Cleavage, Purification, and Characterization

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Protocol: Cleavage and Precipitation

-

Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).

-

Stir or agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (e.g., 40 mL).

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC

The crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]

| Parameter | Setting |

| Column | C18, 5 µm, 100 Å (preparative scale) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min) |

| Detection | 214 nm and 280 nm |

| Gradient | 5-65% B over 30-60 minutes (example, must be optimized) |

Table 3: Typical RP-HPLC purification parameters.

Fractions corresponding to the main product peak are collected, pooled, and lyophilized to yield the pure peptide.

Identity Confirmation

The identity and purity of the final peptide should be confirmed using analytical techniques.

-

Analytical RP-HPLC: To assess the final purity of the lyophilized product.[17]

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying the correct sequence and the incorporation of the NCAA.[16][18] Techniques like MALDI-TOF or ESI-MS are commonly used.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the NCAA.- Insufficient reaction time.- Low reagent concentration/activity. | - Perform a "double couple" (repeat the coupling step).- Increase coupling time to 4-6 hours or overnight.- Use a more potent activator like HATU or PyBOP.- If the problem persists, cap unreacted amines with acetic anhydride. |

| Low Yield After Cleavage | - Incomplete synthesis (chain termination).- Premature cleavage from a hyper-acid sensitive resin.- Peptide is insoluble in the cleavage cocktail. | - Ensure all coupling and deprotection steps went to completion.- Use a less acid-labile resin if the sequence is long.- Test a small amount of resin first to optimize cleavage time. |

| Multiple Peaks in HPLC | - Deletion sequences from incomplete coupling.- Racemization during activation.- Side reactions during cleavage (e.g., re-attachment of protecting groups). | - Use capping to terminate failed sequences.- Use a base like collidine instead of DIPEA, especially for sensitive residues. Pre-activate for a shorter time.[11]- Ensure sufficient scavengers (like TIS) are used in the cleavage cocktail. |

Conclusion

The incorporation of (2S)-4,6-dioxopiperidine-2-carboxylic acid into peptides is a powerful strategy for creating structurally defined peptidomimetics with potentially superior therapeutic properties. While its steric bulk demands careful selection of coupling reagents and potentially longer reaction times, its successful inclusion is readily achievable using modern, high-potency activators like HATU. By following the robust protocols outlined in this guide—from building block activation to final peptide purification and analysis—researchers can confidently utilize this and other complex NCAAs to push the boundaries of peptide design and drug discovery.

References

-

Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

PubChem. 2,6-Dioxo-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

- Google Patents. WO1985002618A1 - 2,6-dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them.

-

Guzmán, F., et al. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 55, 26-36. [Link]

-

Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

-

Wang, Z., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Nutrients, 17(6), 1234. [Link]

-

Wang, Z., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. PubMed. [Link]

-

AAPPTEC. Coupling Reagents. [Link]

-

Al-Salami, H., et al. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceutical Sciences, 31, e70001. [Link]

-

DTIC. (2025). Piperidine Synthesis. [Link]

-

Hapes, C. & Elmes, R.B.P. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics, 3, 626-643. [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

ResearchGate. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. [Link]

-

StudyLib. Carboxylic Acid Structure and Chemistry: Part 1. [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

-

ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

CEM GmbH. (2023). Total wash elimination for solid phase peptide synthesis. [Link]

-

Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

-

Element Lab Solutions. Peptide Mapping. A Beginner's Guide. [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. [Link]

-

Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

Sources

- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. bachem.com [bachem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. peptide.com [peptide.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. biovera.com.au [biovera.com.au]

- 18. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Reduction of 4,6-Dioxopiperidine-2-carboxylic Acid: A Controlled Pathway to Hydroxypipecolic Acid Stereoisomers

An Application Guide for Researchers

Abstract